N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide is a versatile chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene-2-sulfonamide moiety linked to a benzyl group substituted with a pyridin-2-yloxy group, making it an interesting subject for research in medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 3-(pyridin-2-yloxy)benzyl bromide, through the reaction of 3-hydroxybenzyl bromide with 2-pyridinol in the presence of a base such as potassium carbonate. This intermediate is then reacted with thiophene-2-sulfonamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and pyridin-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide derivatives: Compounds with similar core structures but different substituents.
Thiophene-2-sulfonamide derivatives: Compounds with variations in the benzyl or pyridin-2-yloxy groups.
Pyridin-2-yloxybenzyl derivatives: Compounds with different sulfonamide or thiophene moieties.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,16-8-4-10-22-16)18-12-13-5-3-6-14(11-13)21-15-7-1-2-9-17-15/h1-11,18H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRYOZPINHNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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